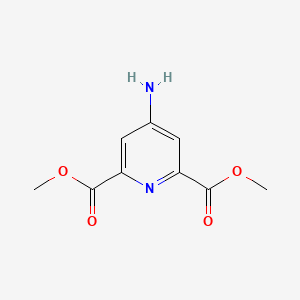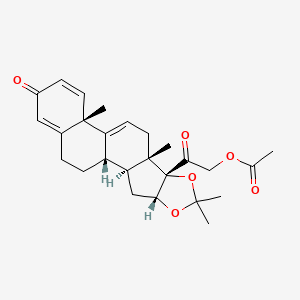
Haloperidol-d4 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Haloperidol-d4 N-Oxide is a deuterium-labeled derivative of Haloperidol, a potent dopamine D2 receptor antagonist widely used as an antipsychotic. The incorporation of deuterium into Haloperidol enhances its pharmacokinetic and metabolic profiles, making it a valuable tool in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Haloperidol-d4 N-Oxide involves the deuteration of Haloperidol, followed by oxidation. The process typically includes:
Deuteration: Haloperidol is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Oxidation: The deuterated Haloperidol is then oxidized to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of Haloperidol are deuterated and oxidized in batch reactors.
Analyse Chemischer Reaktionen
Types of Reactions: Haloperidol-d4 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: Reduction reactions can convert this compound back to its parent compound or other derivatives.
Substitution: this compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Further oxidized derivatives.
Reduction: Deuterated Haloperidol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Haloperidol-d4 N-Oxide is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in pharmacokinetic studies to understand drug metabolism and distribution.
Biology: Helps in studying the interaction of Haloperidol with biological systems, particularly dopamine receptors.
Medicine: Aids in the development of new antipsychotic drugs by providing insights into the metabolic pathways of Haloperidol.
Industry: Utilized in the production of deuterated drugs with improved pharmacokinetic profiles.
Wirkmechanismus
Haloperidol-d4 N-Oxide exerts its effects primarily through antagonism of dopamine D2 receptors. This interaction inhibits dopamine-mediated neurotransmission, which is crucial in the treatment of psychotic disorders. The deuterium labeling does not significantly alter the mechanism of action but enhances the compound’s stability and metabolic profile .
Vergleich Mit ähnlichen Verbindungen
Haloperidol: The parent compound, widely used as an antipsychotic.
Haloperidol Decanoate: A long-acting ester of Haloperidol used for sustained release.
Reduced Haloperidol: A metabolite of Haloperidol with similar pharmacological properties
Uniqueness of Haloperidol-d4 N-Oxide:
Enhanced Stability: The incorporation of deuterium enhances the compound’s stability against metabolic degradation.
Improved Pharmacokinetics: Deuterium labeling improves the pharmacokinetic profile, making it a valuable tool in drug development and research.
This compound stands out due to its unique combination of stability, improved pharmacokinetics, and valuable applications in scientific research.
Eigenschaften
CAS-Nummer |
1246815-56-4 |
|---|---|
Molekularformel |
C21H23ClFNO3 |
Molekulargewicht |
395.892 |
IUPAC-Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
InChI-Schlüssel |
LDKZFGVWYVWUSG-KDWZCNHSSA-N |
SMILES |
C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-] |
Synonyme |
4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-oxido-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone; 4-[4-(4-Chlorophenyl-d4)-4-hydroxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone N-Oxide; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (5R)-5-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588054.png)

![4-[2-(5-Ethyl-2-pyridinyl)ethoxy]benzenemethanol](/img/structure/B588057.png)






